molecular formula C10H19NO3 B14795000 (Tetrahydropyran-3-yl)carbamic Acid tert-Butyl Ester

(Tetrahydropyran-3-yl)carbamic Acid tert-Butyl Ester

Cat. No.: B14795000
M. Wt: 201.26 g/mol
InChI Key: IVRNZSUSBWOSMV-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-tert-Butyl (tetrahydro-2H-pyran-3-yl)carbamate typically involves the reaction of ®-3-hydroxytetrahydropyran with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they generally follow similar synthetic routes as those used in laboratory settings. The scalability of the reaction and the purity of the final product are critical factors in industrial synthesis .

Chemical Reactions Analysis

Types of Reactions

®-tert-Butyl (tetrahydro-2H-pyran-3-yl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields oxides, while reduction can produce alcohols or amines .

Scientific Research Applications

®-tert-Butyl (tetrahydro-2H-pyran-3-yl)carbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ®-tert-Butyl (tetrahydro-2H-pyran-3-yl)carbamate involves its interaction with specific molecular targets. The compound can act as a substrate or inhibitor in enzymatic reactions, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-tert-Butyl (tetrahydro-2H-pyran-3-yl)carbamate is unique due to its specific stereochemistry and the presence of both the tert-butyl and tetrahydropyran moieties. This combination of structural features imparts distinct chemical and biological properties, making it valuable in various research and industrial applications .

Properties

Molecular Formula

C10H19NO3

Molecular Weight

201.26 g/mol

IUPAC Name

tert-butyl N-(oxan-3-yl)carbamate

InChI

InChI=1S/C10H19NO3/c1-10(2,3)14-9(12)11-8-5-4-6-13-7-8/h8H,4-7H2,1-3H3,(H,11,12)

InChI Key

IVRNZSUSBWOSMV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1CCCOC1

Origin of Product

United States

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